
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and fluorene.
Chlorination: The first step involves the chlorination of fluorene to introduce a chlorine atom at the 3-position. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Acylation: The chlorinated fluorene undergoes Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the 3,4-dichlorophenyl group at the 2-position of the fluorene ring.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the fluorenone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or nitro compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dichlorophenyl)-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-9h-fluoren-9-one: Similar structure but lacks the 3,4-dichlorophenyl group.
2-Phenyl-9h-fluoren-9-one: Similar structure but lacks the chlorine atoms.
Uniqueness
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is unique due to the presence of both the 3-chloro and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
7145-64-4 |
|---|---|
Fórmula molecular |
C19H9Cl3O |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
3-chloro-2-(3,4-dichlorophenyl)fluoren-9-one |
InChI |
InChI=1S/C19H9Cl3O/c20-16-6-5-10(7-18(16)22)13-8-15-14(9-17(13)21)11-3-1-2-4-12(11)19(15)23/h1-9H |
Clave InChI |
LSYUQLMBZJRJKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
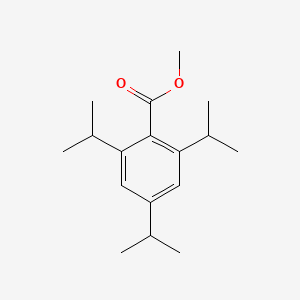

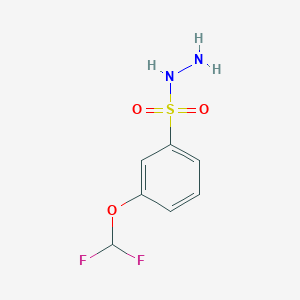
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
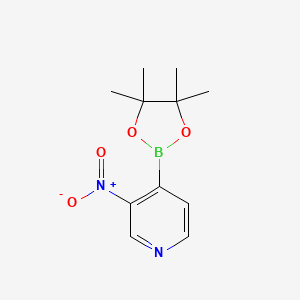
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
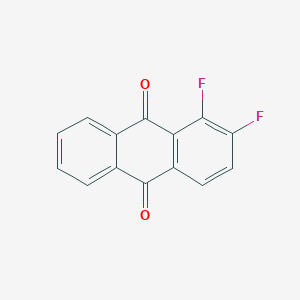

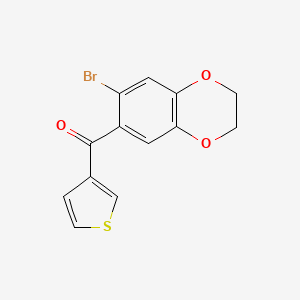
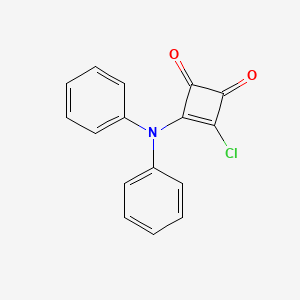
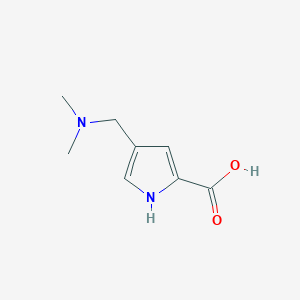

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
